1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate
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Overview
Description
1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 4-position of the imidazole ring and an ethanamine group attached to the 2-position. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylimidazole with ethanamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure consistent quality and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its dihydrochloride hydrate form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole derivatives.
Scientific Research Applications
1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate has a wide range of scientific research applications. It is used in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of biological systems and processes, particularly those involving imidazole-containing molecules.
Medicine: As a potential therapeutic agent or intermediate in the development of pharmaceuticals.
Industry: In the production of various chemicals and materials that require imidazole derivatives.
Mechanism of Action
1-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride hydrate is similar to other imidazole derivatives, such as 1-methylimidazole and 4-methylimidazole. it is unique in its specific substitution pattern and the presence of the ethanamine group. These differences can lead to variations in reactivity and biological activity compared to other imidazole compounds.
Comparison with Similar Compounds
1-Methylimidazole
4-Methylimidazole
N-Methylimidazole
Imidazole
Properties
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)ethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH.H2O/c1-4-3-8-6(9-4)5(2)7;;;/h3,5H,7H2,1-2H3,(H,8,9);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWUTDMKXHWNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(C)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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